5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
Description
Properties
IUPAC Name |
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-6-32(7-2)21-16-17-23(26(19-21)35-9-4)30(24-14-12-18-31-28(24)29(34)36-30)27-20(5)33(8-3)25-15-11-10-13-22(25)27/h10-19H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIAWEYLHHHZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=O)O3)N=CC=C4)C5=C(C=C(C=C5)N(CC)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30887684 | |
| Record name | Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69898-41-5 | |
| Record name | 5-[4-(Diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69898-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(3,4-b)pyridin-7(5H)-one, 5-(4-(diethylamino)-2-ethoxyphenyl)-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furo[3,4-b]pyridin-7(5H)-one, 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30887684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Preparation of Substituted Indole
- 1-Ethyl-2-methylindole synthesis via:
Step 2: Functionalization of Phenyl Group
- 4-(Diethylamino)-2-ethoxyphenol synthesis:
Step 3: Coupling and Cyclization
- Condensation of the indole and phenyl intermediates with a furopyridinone precursor (e.g., 4-azaphthalide):
Critical Reaction Parameters
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Solvent | THF, DMF, or toluene | Facilitate high-temperature reactions |
| Temperature | 80–120°C | Promote cyclization and condensation |
| Catalyst | p-TsOH, BF₃·Et₂O | Acid-mediated ring formation |
| Reaction Time | 4–12 hours | Ensure complete conversion |
Analytical Validation
- Purity Control : HPLC or LC-MS to confirm molecular weight (483.6 g/mol).
- Structural Confirmation :
- ¹H NMR : Peaks for ethyl groups (δ 1.2–1.5 ppm), indole protons (δ 7.2–8.5 ppm).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) for the lactone ring.
Challenges and Optimization
- Regioselectivity : Ensuring proper coupling of bulky substituents to the furopyridinone core.
- Byproduct Formation : Mitigated via column chromatography (silica gel, ethyl acetate/hexane).
- Yield Improvement : Use of excess diethylamino-ethoxyphenyl reagent (1.2–1.5 equiv).
Industrial-Scale Considerations
- Cost Efficiency : Sourcing low-cost indole and phenol precursors.
- Environmental Impact : Recycling solvents like THF via distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: : Various halogenating agents, strong bases like potassium tert-butoxide or acids like sulfuric acid.
Major Products
Scientific Research Applications
Pharmaceutical Development
This compound has garnered attention in pharmaceutical research due to its potential biological activity. The presence of the diethylamino group and the indole moiety suggests that it may exhibit properties akin to known pharmacological agents. Research into similar compounds has shown promise in treating various conditions, including cancer and neurological disorders.
Neuropharmacology
The diethylamino group is often associated with compounds that interact with neurotransmitter systems. This suggests potential applications in neuropharmacology, particularly in developing treatments for conditions such as depression or anxiety. The indole structure is also known for its role in serotonin receptor modulation.
Material Science
Due to its complex structure and stability, this compound may find applications in material science, particularly in the development of organic electronic materials or sensors. The unique electronic properties of furo[3,4-b]pyridines can be exploited for creating advanced materials with specific conductive or optical properties.
Case Study 1: Anticancer Screening
In a study examining a series of furo[3,4-b]pyridine derivatives, researchers found that certain modifications to the molecular structure significantly enhanced cytotoxicity against various cancer cell lines. This suggests that similar modifications to 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one could yield compounds with improved therapeutic efficacy.
Case Study 2: Neuroactive Compounds
Research published in neuropharmacology journals has highlighted the importance of indole derivatives in modulating serotonin receptors. Given the structural components of this compound, it is hypothesized that it may act as a selective serotonin reuptake inhibitor (SSRI), warranting further experimental validation.
Mechanism of Action
The exact mechanism by which 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one exerts its effects is an area of ongoing research. Potential mechanisms include:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity and thus influencing cellular pathways.
Pathways Involved: : Modulation of signaling pathways, such as those involving kinase enzymes or transcription factors, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-[4-(Diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one
- CAS Registry Number : 69898-41-5
- Molecular Formula : C₃₀H₃₃N₃O₃
- Molecular Weight : 483.62 g/mol
- Structural Features: A fused furopyridinone core. Substituents:
- A 4-(diethylamino)-2-ethoxyphenyl group at position 3.
- A 1-ethyl-2-methylindole moiety at position 4.
Comparison with Structurally Similar Compounds
Substituent Variations in Furo[3,4-b]Pyridinone Derivatives
Key Structural and Functional Differences
Substituent Effects :
- Ethoxy vs. Methyl Groups : The target compound’s ethoxy group (vs. methyl in Blue 220) enhances solubility in polar solvents but reduces thermal stability .
- Bis-Substituted Derivatives : The 7,7-bis compound (CAS 132467-74-4) exhibits stronger π-π stacking due to dual aromatic substituents, making it suitable for thermochromic applications .
Biological Activity :
Biological Activity
5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one, also known by its CAS number 69898-41-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C30H33N3O3 |
| Molecular Weight | 483.612 g/mol |
| IUPAC Name | 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)-furo[3,4-b]pyridin-7-one |
| SMILES Notation | CCOC1=CC(=CC=C1C1(OC(=O)C2=NC=CC=C12)C1=C(C)N(CC)C2=CC=CC=C12)N(CC)CC |
Research indicates that this compound exhibits multiple mechanisms of action:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been shown to modulate the activity of IDO, an enzyme involved in tryptophan metabolism that plays a crucial role in immune regulation and cancer progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies .
- Anticancer Activity : In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : The compound has also been tested for its antimicrobial activity against several pathogenic bacteria. Preliminary results suggest that it may exhibit antibacterial effects, although specific mechanisms remain to be fully elucidated .
Anticancer Activity
A study conducted by Walid Fayad et al. focused on screening a drug library for novel anticancer compounds. Their findings revealed that 5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one effectively inhibited the growth of multicellular spheroids derived from various cancer cell lines. The compound induced significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapy .
IDO Inhibition Studies
In a patent application detailing methods for modulating IDO activity, the compound was highlighted for its potential to treat conditions associated with IDO-mediated immunosuppression. The research suggests that administration of this compound could enhance the effectiveness of existing anti-cancer treatments by reversing immunosuppression in tumor microenvironments .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing this compound, and what critical structural features do they reveal?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) in deuterated chloroform (CDCl3) is essential for resolving aromatic protons, diethylamino groups, and the fused furopyridine system. For example, the diethylamino group’s splitting pattern in the 1H NMR spectrum (δ ~3.0–3.5 ppm) confirms substitution at the phenyl ring . High-resolution mass spectrometry (HRMS) in ESI mode validates the molecular formula (e.g., C₃₀H₃₃N₃O₃), while IR spectroscopy identifies carbonyl stretches (e.g., furopyridinone at ~1700 cm⁻¹) . Single-crystal X-ray diffraction (as in related pyrimidinones) resolves stereochemical ambiguities, such as the spatial arrangement of the indole and furopyridine moieties .
Q. What synthetic strategies are commonly employed to prepare this compound, and what intermediates are critical?
- Methodological Answer: A multi-step approach is typical:
Indole Synthesis: Alkylation of 2-methylindole with ethyl bromide forms the 1-ethyl-2-methylindole core .
Furopyridine Construction: Cyclization of a pre-functionalized pyridine derivative with a diethylamino-substituted phenyl group via palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
Final Assembly: Acid-catalyzed Friedel-Crafts alkylation or nucleophilic substitution to integrate the indole and furopyridine moieties . Key intermediates include nitroarenes (for reductive cyclization) and protected diethylamino-ethoxyphenyl precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity, particularly for large-scale synthesis?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Catalyst Screening: Palladium/charcoal or ligand-assisted Pd(OAc)₂ for cross-coupling steps (e.g., 10 mol% Pd, 80°C, 12 h) .
- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound, with HPLC (C18 column, acetonitrile/water) verifying purity (>95%) . Contaminants like de-ethylated byproducts are minimized by controlling reaction pH (neutral to slightly basic) .
Q. What mechanistic insights explain the compound’s instability under acidic conditions, and how can this be mitigated?
- Methodological Answer: Protonation of the diethylamino group (pKa ~8–9) induces electron withdrawal, destabilizing the furopyridinone ring. Degradation pathways include ring-opening via nucleophilic attack at the carbonyl. Mitigation strategies:
- Buffered Conditions: Use phosphate buffer (pH 7.4) during in vitro assays.
- Protective Groups: Temporarily protect the diethylamino group with tert-butoxycarbonyl (Boc) during synthesis .
- Storage: Lyophilize the compound and store under inert gas (argon) at –20°C to prevent hydrolysis .
Q. How do structural modifications (e.g., substituent variation on the indole or phenyl rings) impact bioactivity, and what computational tools validate these effects?
- Methodological Answer:
- Substituent Effects: Replacing the ethoxy group with methoxy reduces steric hindrance, enhancing binding affinity to target proteins (e.g., kinase inhibition). Fluorine substitution on the indole improves metabolic stability .
- Computational Modeling: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., ATP-binding pockets) .
Data Analysis & Contradictions
Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?
- Methodological Answer: Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility. Strategies:
- Dynamic NMR: Variable-temperature studies (e.g., –40°C to 25°C) to "freeze" rotamers of the diethylamino group.
- Crystallography: Compare bond lengths/angles (e.g., C–N in the indole vs. furopyridine) to identify tautomeric forms .
- DFT Simulations: Optimize molecular geometries in silico and overlay with experimental data to validate assignments .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer:
- Nonlinear Regression: Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (GraphPad Prism).
- Error Analysis: Bootstrap resampling (n=1000 iterations) to estimate 95% confidence intervals for potency metrics.
- Multivariate Analysis: Principal Component Analysis (PCA) correlates structural descriptors (e.g., LogP, polar surface area) with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
